Vitexin
Vitexin
Vitexin is an apigenin flavone glycoside, which is found in the passion flower, bamboo leaves and pearl millet It has a role as a platelet aggregation inhibitor, an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an antineoplastic agent and a plant metabolite. It is a C-glycosyl compound and a trihydroxyflavone. It is functionally related to an apigenin. It is a conjugate acid of a vitexin-7-olate.
Vitexin is a natural product found in Camellia sinensis, Acanthus ilicifolius, and other organisms with data available.
See also: Cytisus scoparius flowering top (part of); Fenugreek seed (part of); Cannabis sativa subsp. indica top (part of) ... View More ...
Vitexin is a natural product found in Camellia sinensis, Acanthus ilicifolius, and other organisms with data available.
See also: Cytisus scoparius flowering top (part of); Fenugreek seed (part of); Cannabis sativa subsp. indica top (part of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
3681-93-4
VCID:
VC0546830
InChI:
InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1
SMILES:
c1(c2c(c(=O)cc(o2)c2ccc(cc2)O)c(cc1O)O)[C@@H]1O[C@H](CO)[C@H]([C@@H]([C@H]1O)O)O
Molecular Formula:
C21H20O10
Molecular Weight:
432.4 g/mol
Vitexin
CAS No.: 3681-93-4
Inhibitors
VCID: VC0546830
Molecular Formula: C21H20O10
Molecular Weight: 432.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Vitexin is an apigenin flavone glycoside, which is found in the passion flower, bamboo leaves and pearl millet It has a role as a platelet aggregation inhibitor, an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an antineoplastic agent and a plant metabolite. It is a C-glycosyl compound and a trihydroxyflavone. It is functionally related to an apigenin. It is a conjugate acid of a vitexin-7-olate. Vitexin is a natural product found in Camellia sinensis, Acanthus ilicifolius, and other organisms with data available. See also: Cytisus scoparius flowering top (part of); Fenugreek seed (part of); Cannabis sativa subsp. indica top (part of) ... View More ... |
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CAS No. | 3681-93-4 |
Product Name | Vitexin |
Molecular Formula | C21H20O10 |
Molecular Weight | 432.4 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Standard InChI | InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1 |
Standard InChIKey | SGEWCQFRYRRZDC-VPRICQMDSA-N |
Isomeric SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES | c1(c2c(c(=O)cc(o2)c2ccc(cc2)O)c(cc1O)O)[C@@H]1O[C@H](CO)[C@H]([C@@H]([C@H]1O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 8-glycosyl-apigenin 8-glycosylapigenin apigenin 8-C-glucoside vitexin |
Reference | 1: Venturini CL, Macho A, Arunachalam K, de Almeida DAT, Rosa SIG, Pavan E, Balogun SO, Damazo AS, Martins DTO. Vitexin inhibits inflammation in murine ovalbumin-induced allergic asthma. Biomed Pharmacother. 2018 Jan;97:143-151. doi: 10.1016/j.biopha.2017.10.073. Epub 2017 Nov 6. PubMed PMID: 29091859. 2: Ganesan K, Xu B. Molecular targets of vitexin and isovitexin in cancer therapy: a critical review. Ann N Y Acad Sci. 2017 Aug;1401(1):102-113. doi: 10.1111/nyas.13446. Review. PubMed PMID: 28891090. 3: Min JW, Kong WL, Han S, Bsoul N, Liu WH, He XH, Sanchez RM, Peng BW. Vitexin protects against hypoxic-ischemic injury via inhibiting Ca2+/Calmodulin-dependent protein kinase II and apoptosis signaling in the neonatal mouse brain. Oncotarget. 2017 Apr 11;8(15):25513-25524. doi: 10.18632/oncotarget.16065. PubMed PMID: 28424420; PubMed Central PMCID: PMC5421947. 4: Zhang S, Guo C, Chen Z, Zhang P, Li J, Li Y. Vitexin alleviates ox-LDL-mediated endothelial injury by inducing autophagy via AMPK signaling activation. Mol Immunol. 2017 May;85:214-221. doi: 10.1016/j.molimm.2017.02.020. Epub 2017 Mar 10. PubMed PMID: 28288411. 5: Wang F, Yin J, Ma Y, Jiang H, Li Y. Vitexin alleviates lipopolysaccharide-induced islet cell injury by inhibiting HMGB1 release. Mol Med Rep. 2017 Mar;15(3):1079-1086. doi: 10.3892/mmr.2017.6114. Epub 2017 Jan 12. PubMed PMID: 28098903; PubMed Central PMCID: PMC5367348. 6: Chen L, Zhang B, Shan S, Zhao X. Neuroprotective effects of vitexin against isoflurane-induced neurotoxicity by targeting the TRPV1 and NR2B signaling pathways. Mol Med Rep. 2016 Dec;14(6):5607-5613. doi: 10.3892/mmr.2016.5948. Epub 2016 Nov 16. PubMed PMID: 27878303. 7: He JD, Wang Z, Li SP, Xu YJ, Yu Y, Ding YJ, Yu WL, Zhang RX, Zhang HM, Du HY. Vitexin suppresses autophagy to induce apoptosis in hepatocellular carcinoma via activation of the JNK signaling pathway. Oncotarget. 2016 Dec 20;7(51):84520-84532. doi: 10.18632/oncotarget.11731. PubMed PMID: 27588401; PubMed Central PMCID: PMC5356678. 8: Sun Z, Yan B, Yu WY, Yao X, Ma X, Sheng G, Ma Q. Vitexin attenuates acute doxorubicin cardiotoxicity in rats via the suppression of oxidative stress, inflammation and apoptosis and the activation of FOXO3a. Exp Ther Med. 2016 Sep;12(3):1879-1884. Epub 2016 Jul 13. PubMed PMID: 27588105; PubMed Central PMCID: PMC4997971. 9: Zhu Q, Mao LN, Liu CP, Sun YH, Jiang B, Zhang W, Li JX. Antinociceptive effects of vitexin in a mouse model of postoperative pain. Sci Rep. 2016 Jan 14;6:19266. doi: 10.1038/srep19266. PubMed PMID: 26763934; PubMed Central PMCID: PMC4817219. 10: Min JW, Hu JJ, He M, Sanchez RM, Huang WX, Liu YQ, Bsoul NB, Han S, Yin J, Liu WH, He XH, Peng BW. Vitexin reduces hypoxia-ischemia neonatal brain injury by the inhibition of HIF-1alpha in a rat pup model. Neuropharmacology. 2015 Dec;99:38-50. doi: 10.1016/j.neuropharm.2015.07.007. Epub 2015 Jul 14. PubMed PMID: 26187393. |
PubChem Compound | 5280441 |
Last Modified | Aug 15 2023 |
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